Methyl (2-methoxyphenyl)acetate
Overview
Description
“Methyl (2-methoxyphenyl)acetate”, also known as “Guaiacyl acetate”, is a benzoate ester and a member of phenols . It has an odor similar to that of guaiacol .
Synthesis Analysis
This compound may be synthesized from guaiacol and excess acetic anhydride in the presence of trace amounts of H2S04 . There are also other methods for synthesizing this compound, such as the method described in a patent for synthesizing p-methoxyphenylacetic acid through methyl phenoxide .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . The molecular weight is 180.205 .Chemical Reactions Analysis
As an ester, “this compound” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .Scientific Research Applications
1. Crystal Structure and Conformation
Methyl (2-methoxyphenyl)acetate derivatives have been studied for their unique crystal structures and molecular conformations. Palusiak et al. (2004) explored the crystal structure of isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, which forms a three-dimensional network stabilized by weak hydrogen bonding. This structural insight is critical for understanding the molecular interactions and physical properties of these compounds (Palusiak et al., 2004).
2. Synthesis and Chemical Transformations
The synthesis and chemical transformations of this compound derivatives are of significant interest. Hodgetts and Wallace (1994) demonstrated the cleavage of Aryl (4-methoxyphenyl)methyl (MPM) ethers by acetic acid, yielding phenols and (4-methoxyphenyl)methyl acetate. This reaction showcases the versatility of these compounds in chemical synthesis (Hodgetts & Wallace, 1994).
3. Application in Drug Synthesis
This compound derivatives play a crucial role in the synthesis of pharmaceutical compounds. For example, Imashiro and Kuroda (2001) reported the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl) glycidate, a key intermediate in the production of the cardiovascular drug diltiazem. This illustrates the compound's importance in the pharmaceutical industry (Imashiro & Kuroda, 2001).
4. Analytical Chemistry and Metabolism Studies
The metabolism and analytical detection of this compound derivatives are crucial for understanding their behavior in biological systems. Varynskyi and Kaplaushenko (2020) conducted a metabolism study of a morpholinium compound containing a 2-methoxyphenyl group, emphasizing the role of these compounds in pharmacokinetics and drug metabolism studies (Varynskyi & Kaplaushenko, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQRSYFOIRGRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182119 | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-60-3 | |
Record name | Methyl 2-methoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27798-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027798603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27798-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245109 | |
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Record name | Methyl (2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl (2-methoxyphenyl)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3NWF99XPP | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the aldol reaction involving methyl (2-methoxyphenyl)acetate in organic synthesis?
A1: The aldol reaction of this compound with substituted benzaldehydes, such as 4-methoxy-2-O-methoxymethylbenzaldehyde, plays a crucial role in synthesizing specific isomers of isoflavonoids called trans-pterocarpans. [] These compounds are of interest due to their potential for enhanced steroid-like properties compared to naturally occurring isoflavonoid isomers. []
Q2: What computational chemistry methods were used to study the aldol reaction with this compound, and what were the key findings?
A2: Researchers utilized Spartan 14 molecular modeling software employing the B3LYP theoretical model and 6-31G basis set to investigate the aldol reaction involving this compound. [] This combination was chosen for its accuracy with large organic molecules and charges, while maintaining reasonable computational time. [] The study focused on the energetic favorability of a proposed six-membered ring transition state involving lithium as a counterion. Geometry optimizations supported the formation of this transition state in a boat conformation, with the two reacting oxygen anions adopting a syn* orientation. []
Q3: How does the stereochemistry of this compound influence its reactivity in the synthesis of (15R)- and (15S)-16-hydroxyferruginol?
A3: The total synthesis of (15R)- and (15S)-16-hydroxyferruginol utilizes optically resolved (R)- and (S)-enantiomers of 2-(2-methoxyphenyl)propanoic acid, derived from this compound. [] This resolution is critical because the enantiomers are further converted into distinct chiral triphenylphosphonium salts, which ultimately dictate the stereochemical outcome of the target molecule through a series of reactions, including a Wittig reaction and intramolecular cyclization. []
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